Copper, [4-(methoxycarbonyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper, [4-(methoxycarbonyl)phenyl]- is an organocopper compound with the molecular formula C8H7CuO2. It is a derivative of phenylcopper, where the phenyl group is substituted with a methoxycarbonyl group at the para position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper, [4-(methoxycarbonyl)phenyl]- can be synthesized through various methods, including the reaction of copper(I) salts with 4-(methoxycarbonyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Copper, [4-(methoxycarbonyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species.
Reduction: It can be reduced back to copper(I) species under appropriate conditions.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Copper(II) oxide and other copper(II) complexes.
Reduction: Copper(I) complexes.
Substitution: Various substituted phenylcopper derivatives.
Wissenschaftliche Forschungsanwendungen
Copper, [4-(methoxycarbonyl)phenyl]- has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Catalysis: It serves as a catalyst in various organic transformations, including oxidation and reduction reactions.
Wirkmechanismus
The mechanism of action of copper, [4-(methoxycarbonyl)phenyl]- involves its ability to participate in electron transfer processes. The copper center can undergo oxidation and reduction, facilitating various chemical reactions. The methoxycarbonyl group can also participate in coordination with other molecules, enhancing the compound’s reactivity and selectivity in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylcopper: Lacks the methoxycarbonyl group, making it less reactive in certain reactions.
4-(Methoxycarbonyl)phenylboronic acid: Contains a boronic acid group instead of a copper center, used in different types of coupling reactions.
Uniqueness
Copper, [4-(methoxycarbonyl)phenyl]- is unique due to the presence of both the copper center and the methoxycarbonyl group. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis and catalysis .
Eigenschaften
CAS-Nummer |
115591-51-0 |
---|---|
Molekularformel |
C8H7CuO2 |
Molekulargewicht |
198.69 g/mol |
IUPAC-Name |
copper(1+);methyl benzoate |
InChI |
InChI=1S/C8H7O2.Cu/c1-10-8(9)7-5-3-2-4-6-7;/h3-6H,1H3;/q-1;+1 |
InChI-Schlüssel |
BNUYAGPYANWUDX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=[C-]C=C1.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.